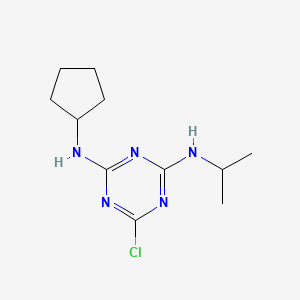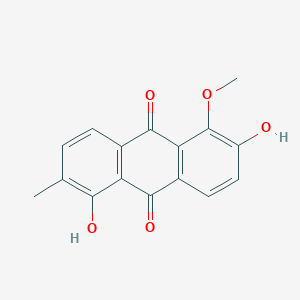
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of appropriate anthraquinone precursors with methoxy and hydroxy substituents under controlled conditions. For instance, the compound can be synthesized by reacting 1,6-dihydroxyanthraquinone with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using fungi such as Fusarium sp. J3-2. The fungal cultures are grown under specific conditions, and the desired compound is extracted and purified from the culture medium .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives .
Aplicaciones Científicas De Investigación
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The exact mechanism of action of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is not fully understood. it is believed to exert its effects by interacting with cellular components such as DNA and proteins. The compound may inhibit the growth of microorganisms by disrupting their cellular processes and may induce apoptosis in cancer cells through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Dihydroxy-2-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione
Uniqueness
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
64809-71-8 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-11(13(7)18)14(19)9-5-6-10(17)16(21-2)12(9)15(8)20/h3-6,17-18H,1-2H3 |
Clave InChI |
QJRHLPRUPYDZHC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
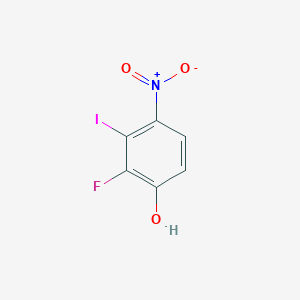
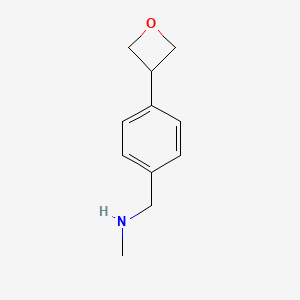
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)
![N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide](/img/structure/B13149059.png)

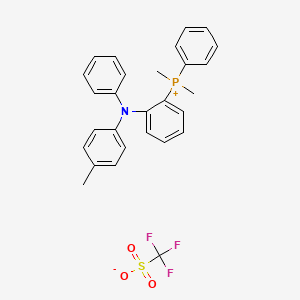
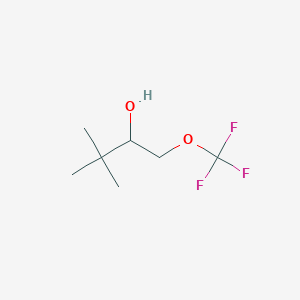
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
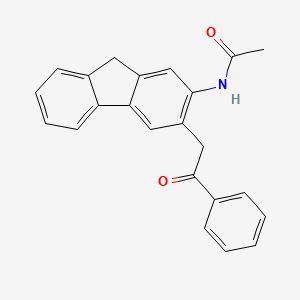
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)

